Octaethylene glycol monohexadecyl ether

Catalog No.
S1933434
CAS No.
5698-39-5
M.F
C32H66O9
M. Wt
594.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monohexadecyl ether

CAS Number

5698-39-5

Product Name

Octaethylene glycol monohexadecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C32H66O9

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3

InChI Key

YAMTWWUZRPSEMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubilizing and Stabilizing Membrane Proteins

Source

Potential Applications in Drug Delivery

The ability of octaethylene glycol monohexadecyl ether to interact with and penetrate cell membranes makes it a potential candidate for drug delivery systems. Researchers are exploring its use in delivering therapeutic agents, such as drugs or genes, directly into cells. This could be particularly beneficial for targeting specific cell types for treatment [1].

Source

Octaethylene glycol monohexadecyl ether (C16E8) is a nonionic surfactant []. It is a synthetic compound formed by attaching a hexadecyl (16 carbon chain) alcohol group to one end of an eight-unit ethylene glycol chain []. Nonionic surfactants have properties that make them valuable in scientific research, particularly in the field of biochemistry.

C16E8 is significant in scientific research due to its ability to solubilize (dissolve) biological molecules, such as membrane proteins []. This property allows researchers to study these molecules in isolation from their natural environment within cell membranes [].


Molecular Structure Analysis

C16E8 has a linear structure with two distinct regions:

  • Hydrophobic tail: The hexadecyl chain is the hydrophobic tail, meaning it repels water. This tail allows the molecule to interact with the hydrophobic interior of cell membranes [].
  • Hydrophilic head group: The eight-unit ethylene glycol chain is the hydrophilic head group, meaning it attracts water. This head group allows the molecule to interact with the aqueous environment surrounding cells [].

The combination of these two regions in a single molecule gives C16E8 its amphiphilic properties, meaning it can interact with both water and non-polar substances [].


Chemical Reactions Analysis

The primary reaction of interest for C16E8 is its synthesis. C16E8 is typically synthesized through a process called ethoxylation, where ethylene oxide is reacted with hexadecanol (the corresponding alcohol) [].

XLogP3

6.2

Wikipedia

Hexadecyloctaglycol

Dates

Modify: 2023-08-16

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